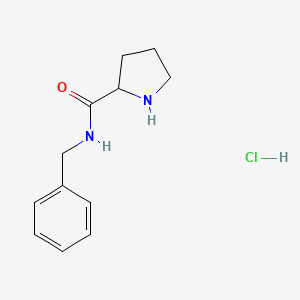

N-苄基-2-吡咯烷甲酰胺盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

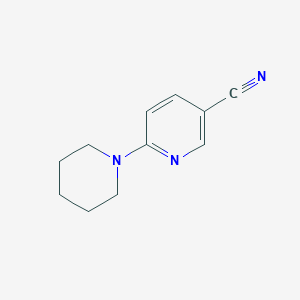

“N-Benzyl-2-pyrrolidinecarboxamide hydrochloride” is a chemical compound with the molecular formula C12H17ClN2O and a molecular weight of 240.73 . It is also known as “(2S)-N-benzylpyrrolidine-2-carboxamide hydrochloride” and has the Inchi Code 1S/C12H16N2O.ClH/c15-12(11-7-4-8-13-11)14-9-10-5-2-1-3-6-10;/h1-3,5-6,11,13H,4,7-9H2,(H,14,15);1H/t11-;/m0./s1 .

Synthesis Analysis

The synthesis of N-Benzyl-2-pyrrolidinecarboxamide hydrochloride and similar compounds has been discussed in several papers. For instance, the proline-derived ligands ®- and (S)-N-(2-benzoyl-4-chlorophenyl)-1-(3,4-dichlorobenzyl)pyrrolidine-2-carboxamide are outstanding, versatile, and recyclable reagents for the synthesis of tailor-made α- and β-amino acids .Molecular Structure Analysis

The molecular structure of N-Benzyl-2-pyrrolidinecarboxamide hydrochloride can be represented by the Inchi Code 1S/C12H16N2O.ClH/c15-12(11-7-4-8-13-11)14-9-10-5-2-1-3-6-10;/h1-3,5-6,11,13H,4,7-9H2,(H,14,15);1H/t11-;/m0./s1 .Chemical Reactions Analysis

In terms of chemical reactions, the palladium-on-carbon (Pd/C)-catalyzed hydrogenative deprotection of the N-benzyl-protecting group was effectively facilitated by the combined use of niobic acid-on-carbon (Nb2O5/C). Nb2O5/C is an acidic heterogeneous catalyst prepared from NbCl5 and activated carbon .科学研究应用

Versatile Scaffold for Drug Discovery

The pyrrolidine ring, which is a part of N-Benzyl-2-pyrrolidinecarboxamide hydrochloride, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Antioxidants and Inhibitors of AChE and BChE

N-benzyl-2-pyrrolidone derivatives, which include N-Benzyl-2-pyrrolidinecarboxamide hydrochloride, have been synthesized as antioxidants and inhibitors of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) . AChE is an ubiquitous enzyme of the serine hydrolases class responsible for hydrolyzing the neurotransmitter acetylcholine .

Memory Ameliorating Effects

N-Benzyl pyridine-2-one derivatives, which are structurally similar to N-Benzyl-2-pyrrolidinecarboxamide hydrochloride, have shown potential to improve memory in mice by inhibiting scopolamine-induced acetylcholinesterase activity, oxidative and nitrosative stress, and improving locomotor activity and muscle grip strength . This suggests that N-Benzyl-2-pyrrolidinecarboxamide hydrochloride may have similar effects.

Potential Therapeutic Agent

N-Benzyl-2-pyrrolidinecarboxamide hydrochloride is commonly used in medical research as a potential therapeutic agent. It belongs to the class of pyrrolidine derivatives, which have been extensively studied for their therapeutic potential.

Industrial Research Applications

In addition to its medical applications, N-Benzyl-2-pyrrolidinecarboxamide hydrochloride is also used in industrial research for improving product quality and efficiency. Its unique chemical properties make it a valuable tool in various industrial processes.

安全和危害

属性

IUPAC Name |

N-benzylpyrrolidine-2-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O.ClH/c15-12(11-7-4-8-13-11)14-9-10-5-2-1-3-6-10;/h1-3,5-6,11,13H,4,7-9H2,(H,14,15);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZNKRADUZXAHCO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(=O)NCC2=CC=CC=C2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Benzyl-2-pyrrolidinecarboxamide hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[1-[(4-Fluorophenyl)methyl]-1H-benzimidazol-2-yl]-N-methyl-4-piperidinamine dihydrochloride](/img/structure/B1323322.png)

![tert-Butyl [2-phthalimido-1-(methylsulfanylmethyl)ethyl]carbamate](/img/structure/B1323324.png)

![[4-[(tert-Butoxycarbonyl)amino]-1H-indol-1-yl]acetic acid](/img/structure/B1323335.png)